molecular formula C10H8F3NO3 B14049094 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14049094
M. Wt: 247.17 g/mol
InChI Key: NTFQPBJTKNJFAO-UHFFFAOYSA-N
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Description

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one typically involves the nitration of 1-(3-(trifluoromethyl)phenyl)propan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products Formed:

    Reduction: 1-(4-Amino-3-(trifluoromethyl)phenyl)propan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving nitration and trifluoromethylation reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with molecular targets and pathways.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)propan-1-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(3-(Trifluoromethyl)phenyl)propan-1-one:

    1-(4-Amino-3-(trifluoromethyl)phenyl)propan-1-one:

Uniqueness: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one is unique due to the combination of the nitro and trifluoromethyl groups, which impart distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

1-[4-nitro-3-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO3/c1-2-9(15)6-3-4-8(14(16)17)7(5-6)10(11,12)13/h3-5H,2H2,1H3

InChI Key

NTFQPBJTKNJFAO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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